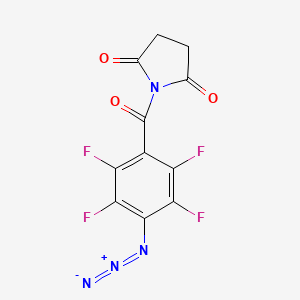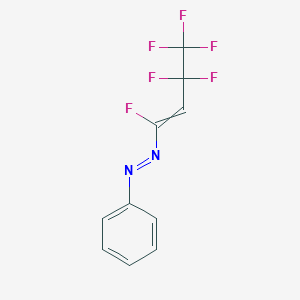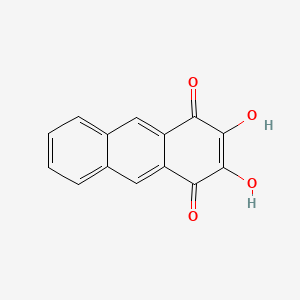
1,4-Dihydroxyanthracene-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dihydroxyanthracene-2,3-dione, also known as quinizarin, is an organic compound belonging to the anthraquinone family. It is characterized by its two hydroxyl groups positioned at the 1 and 4 positions on the anthracene ring, and two ketone groups at the 2 and 3 positions. This compound is known for its vibrant red color and is commonly used as a dye and pigment in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dihydroxyanthracene-2,3-dione can be synthesized through several methods. One common synthetic route involves the reaction of phthalic anhydride with 4-chlorophenol, followed by hydrolysis of the chloride . Another method involves the oxidation of 1,4-diamino-2,3-dihydroanthraquinone using sodium hydroxide and sodium dithionite in water at elevated temperatures (70-100°C), followed by air oxidation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often requiring multiple purification steps such as column chromatography and crystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydroxyanthracene-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, sodium dithionite, and various alkylamines. Reaction conditions typically involve elevated temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
Major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dyes, pigments, and pharmaceuticals .
Scientific Research Applications
1,4-Dihydroxyanthracene-2,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Dihydroxyanthracene-2,3-dione involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS) and induce oxidative stress in cells. This property is particularly useful in its application as an anticancer agent, where it can target hypoxic tumor cells and enhance the effects of radiation and chemotherapy . The compound can also bind non-covalently to DNA, facilitating its antitumor activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,4-Dihydroxyanthracene-2,3-dione include other anthraquinones such as:
1,2-Dihydroxyanthracene-9,10-dione:
2,6-Dihydroxyanthracene-9,10-dione: Another isomer with distinct chemical properties and applications.
1,4-Diamino-2,3-dihydroanthraquinone: Used in the synthesis of anticancer drugs.
Uniqueness
This compound is unique due to its specific positioning of hydroxyl and ketone groups, which confer distinct chemical reactivity and applications. Its ability to undergo redox reactions and bind to DNA makes it particularly valuable in medicinal chemistry and cancer research .
Properties
CAS No. |
146912-45-0 |
|---|---|
Molecular Formula |
C14H8O4 |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
2,3-dihydroxyanthracene-1,4-dione |
InChI |
InChI=1S/C14H8O4/c15-11-9-5-7-3-1-2-4-8(7)6-10(9)12(16)14(18)13(11)17/h1-6,17-18H |
InChI Key |
DHCDGQYREUZAHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C(=C(C3=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{5-[4-(Dodecyloxy)phenyl]pyrimidin-2-YL}benzoyl chloride](/img/structure/B14273099.png)

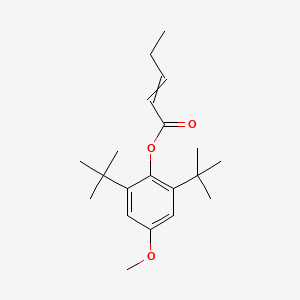

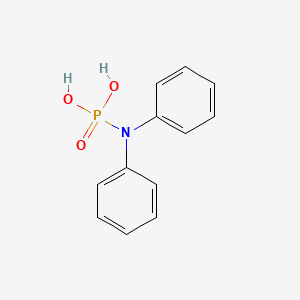
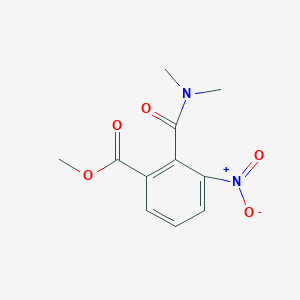
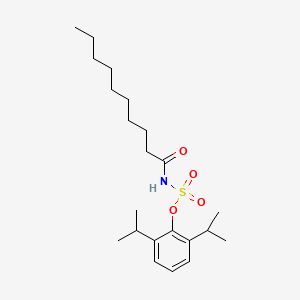
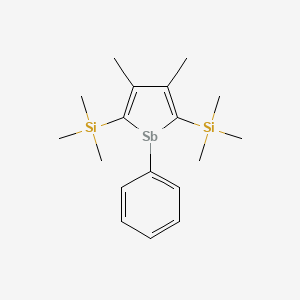
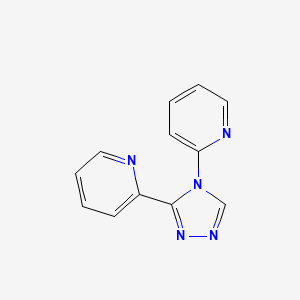
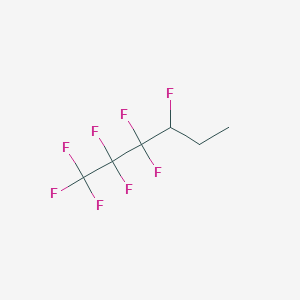

![3-[(4-Methylphenyl)methylidene]-1H-2-benzopyran-4(3H)-one](/img/structure/B14273166.png)
